(1H-Indol-3-yl)-N,N-dimethylmethaniminium chloride
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Overview
Description
N-(1H-indol-3-ylmethylene)-N-methylmethanaminium chloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-3-ylmethylene)-N-methylmethanaminium chloride typically involves the condensation of indole-3-carboxaldehyde with N-methylmethanamine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated as a chloride salt. The reaction can be represented as follows:
Indole-3-carboxaldehyde+N-methylmethanamineAcid catalystN-(1H-indol-3-ylmethylene)-N-methylmethanaminium chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-3-ylmethylene)-N-methylmethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into indole-3-methylamine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methylamine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-(1H-indol-3-ylmethylene)-N-methylmethanaminium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1H-indol-3-ylmethylene)-N-methylmethanaminium chloride involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, enzymes, and proteins, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: A precursor in the synthesis of N-(1H-indol-3-ylmethylene)-N-methylmethanaminium chloride.
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Known for its anticancer properties.
Uniqueness
N-(1H-indol-3-ylmethylene)-N-methylmethanaminium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
65283-32-1 |
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Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.69 g/mol |
IUPAC Name |
1H-indol-3-ylmethylidene(dimethyl)azanium;chloride |
InChI |
InChI=1S/C11H12N2.ClH/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11;/h3-8H,1-2H3;1H |
InChI Key |
VDNCWMKIVMYNCJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=CC1=CNC2=CC=CC=C21)C.[Cl-] |
Origin of Product |
United States |
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